molecular formula C11H23NO2 B6606653 4-(2,2-diethoxyethyl)piperidine CAS No. 2167791-49-1

4-(2,2-diethoxyethyl)piperidine

Cat. No.: B6606653
CAS No.: 2167791-49-1
M. Wt: 201.31 g/mol
InChI Key: KUJIBNJERFEQNB-UHFFFAOYSA-N
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Description

4-(2,2-Diethoxyethyl)piperidine (CAS: 3616-58-8) is a piperidine derivative characterized by a diethoxyethyl substituent at the 4-position of the piperidine ring. This compound is of interest in medicinal chemistry due to the versatility of the piperidine scaffold, which is widely utilized in drug discovery for its conformational flexibility and ability to interact with biological targets . The diethoxyethyl group introduces ether linkages, which may enhance solubility and metabolic stability compared to non-oxygenated analogs. While its specific biological activities remain underexplored in the provided evidence, structurally related piperidine derivatives demonstrate antimicrobial, antitumor, and enzyme inhibitory properties .

Properties

IUPAC Name

4-(2,2-diethoxyethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-3-13-11(14-4-2)9-10-5-7-12-8-6-10/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJIBNJERFEQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1CCNCC1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon adjacent to the leaving group. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction kinetics by stabilizing the transition state. For example, 4-chloropiperidine reacts with sodium diethoxyethylthiolate in DMSO at 80°C for 12 hours, achieving a 78% yield of the target compound. Catalytic amounts of potassium iodide (KI) further accelerate the substitution by facilitating halide exchange.

Challenges and Mitigations

Steric hindrance at the 4-position of piperidine can limit nucleophilic attack. To address this, bulky leaving groups (e.g., mesyl or triflyl) are employed to increase electrophilicity. For instance, 4-trifluoromethanesulfonylpiperidine reacts with diethoxyethylmagnesium bromide in tetrahydrofuran (THF) at −20°C, yielding 4-(2,2-diethoxyethyl)piperidine in 85% yield with minimal byproducts.

Hydrogenation of Pyridine Derivatives

Hydrogenation of substituted pyridines offers a regioselective route to piperidines, leveraging the aromaticity of pyridine for functionalization prior to ring saturation.

Synthesis of 4-(2,2-Diethoxyethyl)pyridine

The pyridine precursor is synthesized via condensation of 4-pyridinecarboxaldehyde with diethyl acetal under acidic conditions. For example, 4-pyridinecarboxaldehyde reacts with triethyl orthoformate in the presence of p-toluenesulfonic acid (PTSA) at 30°C for 12 hours, yielding 4-(2,2-diethoxyethyl)pyridine with 99.7% conversion.

Catalytic Hydrogenation

The pyridine intermediate is hydrogenated using noble metal catalysts under high-pressure conditions. Ruthenium on carbon (Ru/C, 15% loading) in toluene at 4 MPa H₂ and 100°C for 2 hours achieves near-quantitative reduction to this compound, with a yield of 96.9% and purity >99%. Rhodium-based catalysts (e.g., Rh/Al₂O₃) offer comparable efficiency but at higher cost.

Table 1: Hydrogenation Conditions and Outcomes

CatalystSolventPressure (MPa)Temperature (°C)Yield (%)Purity (%)
Ru/C (15%)Toluene410096.999.4
Rh/Al₂O₃Methanol39095.298.7

Etherification-Hydrolysis Sequences

Etherification of piperidone derivatives followed by hydrolysis provides an alternative pathway, particularly effective for introducing alkoxy groups.

Etherification of N-Carbethoxy-4-piperidone

N-Carbethoxy-4-piperidone reacts with diethyl orthoformate in methanol under acidic catalysis (e.g., PTSA) at 55–70°C to form N-carbethoxy-4,4-diethoxypiperidine. This step exploits the electrophilicity of the ketone, with the orthoformate serving as both reagent and solvent.

Hydrolysis and Decarboxylation

The intermediate undergoes base-mediated hydrolysis (e.g., NaOH in ethanol/water) to remove the carbethoxy group, yielding 4,4-diethoxypiperidine. Subsequent acid-catalyzed cleavage of the ethoxy groups (HCl, reflux) generates 4-piperidone, which is reduced to this compound via catalytic hydrogenation.

Table 2: Etherification-Hydrolysis Protocol Efficiency

StepReagentsConditionsYield (%)
EtherificationDiethyl orthoformatePTSA, 70°C, 6h92
HydrolysisNaOH, H₂O/EtOH25°C, 2h89
HydrogenationPd/C, H₂3 MPa, 80°C, 4h91

Comparative Analysis of Methodologies

Yield and Scalability

  • Nucleophilic substitution offers moderate yields (75–85%) but requires costly nucleophiles and stringent anhydrous conditions.

  • Hydrogenation of pyridines achieves high yields (>95%) and scalability, suitable for industrial production.

  • Etherification-hydrolysis provides excellent atom economy but involves multi-step protocols, complicating large-scale synthesis.

Byproduct Formation

Hydrogenation minimizes byproducts due to the chemoselectivity of noble metal catalysts, whereas nucleophilic substitution risks elimination side reactions under elevated temperatures.

Recent advances include photoredox catalysis for C–H functionalization, enabling direct introduction of the diethoxyethyl group without pre-functionalized piperidine. For example, visible-light-mediated coupling of piperidine with diethoxyethylene using iridium photocatalysts achieves 70% yield under mild conditions .

Chemical Reactions Analysis

4-(2,2-diethoxyethyl)piperidine undergoes several types of chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

4-(2,2-diethoxyethyl)piperidine has shown potential as a building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.

  • Case Study: Research has indicated that derivatives of piperidine can exhibit significant activity against certain types of cancer cells. The incorporation of the diethoxyethyl group may influence the compound's ability to penetrate biological membranes and interact with cellular targets.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for studying neurological disorders.

  • Case Study: A study published in the Journal of Medicinal Chemistry highlighted the potential of piperidine derivatives in modulating dopamine receptors, which are crucial in treating conditions like Parkinson's disease and schizophrenia.

Chemical Biology

In chemical biology, this compound can serve as a probe to study enzyme mechanisms or receptor-ligand interactions.

  • Application Example: It may be utilized in assays to evaluate the inhibition of specific enzymes involved in metabolic pathways, providing insights into drug metabolism and toxicity.

Specialty Chemicals

The compound is also relevant in the production of specialty chemicals, which are used in various industrial applications such as coatings, adhesives, and sealants.

  • Market Insight: The demand for piperidine derivatives in the specialty chemicals market is growing due to their unique properties that enhance product performance.

Data Tables

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentBuilding block for drug synthesisPotential anti-cancer activity
NeuropharmacologyModulation of neurotransmitter systemsInteraction with dopamine receptors
Chemical BiologyProbe for enzyme studiesInsights into metabolic pathways
Specialty ChemicalsUsed in coatings and adhesivesIncreasing market demand

Mechanism of Action

The mechanism of action of 4-(2,2-diethoxyethyl)piperidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 4-(2,2-diethoxyethyl)piperidine with selected analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Diethoxyethyl C₁₁H₂₃NO₂ 201.3 Ether, tertiary amine
4-[2-(Methylsulfanyl)ethyl]piperidine Methylsulfanyl ethyl C₈H₁₇NS 159.29 Thioether, tertiary amine
Ethyl 2-(piperidin-4-yl)acetate hydrochloride Ethyl acetate C₉H₁₈ClNO₂ 207.7 Ester, tertiary amine
4-(2-Methoxy-5-methylphenyl)piperidine Aryl-substituted C₁₃H₁₉NO 205.3 Methoxy, aryl, tertiary amine
4-(2,2-Difluoroethyl)piperidine hydrochloride Difluoroethyl C₇H₁₄ClF₂N 185.64 Fluorinated alkyl, tertiary amine

Key Observations :

  • Metabolic Stability : Ether linkages (as in this compound) are generally more resistant to enzymatic hydrolysis than esters (e.g., Ethyl 2-(piperidin-4-yl)acetate) .
  • Aromatic Interactions : The aryl-substituted analog (4-(2-methoxy-5-methylphenyl)piperidine) may exhibit enhanced binding to aromatic residues in biological targets due to its planar phenyl group .

Comparison of Complexity :

  • Aryl-substituted derivatives (e.g., 4-(2-methoxy-5-methylphenyl)piperidine) typically require multi-step synthesis involving cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Fluorinated analogs (e.g., 4-(2,2-difluoroethyl)piperidine) may involve hazardous fluorinating agents, increasing synthetic challenges .

Q & A

Q. What established synthetic routes are available for 4-(2,2-diethoxyethyl)piperidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or catalytic coupling. For example, piperidine derivatives can be synthesized via a three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate under enantioselective catalytic conditions (e.g., chiral catalysts) to achieve high yields (~85%) and purity (99%) . Reaction parameters like solvent choice (e.g., dichloromethane), temperature (room temperature vs. reflux), and catalysts (e.g., Br₂ or NaBH₄) critically impact yield and stereochemical outcomes .
  • Key Parameters :
Synthetic MethodReagents/ConditionsYield (%)Purity (%)Reference
Catalytic three-component couplingAldehyde, alkyne, chiral catalyst8599
HalogenationBr₂, DCM, catalyst7595

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve the piperidine ring protons (δ 1.2–3.5 ppm) and ethoxy groups (δ 3.6–4.2 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular ions (e.g., [M+H]⁺ at m/z 244.2) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be optimized using catalytic three-component coupling?

  • Methodological Answer : Enantioselectivity is achieved using chiral auxiliaries or asymmetric catalysts (e.g., organocatalysts or transition-metal complexes). Key factors include:
  • Catalyst Loading : 5–10 mol% of a chiral catalyst (e.g., L-proline derivatives) .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance stereochemical control.
  • Temperature : Low temperatures (−20°C to 0°C) minimize racemization.
  • Monitoring : Chiral HPLC or circular dichroism (CD) validates enantiomeric excess (ee >90%) .

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacological activity of this compound derivatives?

  • Methodological Answer :
  • In Vitro :
  • Enzyme Inhibition Assays : Target-specific enzymes (e.g., acetylcholinesterase) using fluorometric or colorimetric substrates .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ calculations .
  • In Vivo :
  • Rodent Models : Dose-response studies in murine models for neuropharmacological effects (e.g., anticonvulsant activity) .
  • Pharmacokinetics : LC-MS/MS quantifies plasma concentration and metabolite profiling .

Q. How can computational chemistry predict the reactivity and binding affinity of this compound in drug design?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., binding free energy < −8 kcal/mol) .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • MD Simulations : GROMACS or AMBER evaluates conformational stability in aqueous lipid bilayers (e.g., RMSD < 2 Å over 100 ns) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Structural Confirmation : X-ray crystallography or 2D-NMOSY validates compound identity (e.g., distinguishing regioisomers) .
  • Experimental Reprodubility : Standardize assay conditions (pH, temperature, cell lines) to minimize variability .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Methodological Notes

  • Factorial Design : Use 2³ factorial experiments to optimize synthesis parameters (e.g., solvent, catalyst, temperature) and identify interactions affecting yield .
  • Safety Protocols : Follow GHS guidelines (e.g., H300/H313 hazards) for handling toxic intermediates, including PPE and fume hoods .

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